molecular formula C21H29N5O3 B2581190 N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1021090-60-7

N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2581190
CAS No.: 1021090-60-7
M. Wt: 399.495
InChI Key: NYQARGBHINQDAE-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the field of oncology. Its molecular architecture, featuring a piperazine carboxamide core linked to a methoxyphenyl group and a substituted pyrimidine, is characteristic of compounds designed to modulate protein kinase activity . This structure aligns with known pharmacophores for inhibitors targeting key oncogenic kinases. Researchers can leverage this compound as a versatile template for developing novel therapeutic agents. The substituted pyrimidine moiety is a common hinge-binding motif found in many small-molecule kinase inhibitors, while the N-(2-methoxyphenyl)piperazine group is a recognized structural feature in ligands for various biological receptors, suggesting potential for tuning selectivity and physicochemical properties . The propoxy and methyl substituents on the pyrimidine ring provide opportunities for structure-activity relationship (SAR) studies to optimize potency and metabolic stability. This compound is supplied For Research Use Only and is intended for use by qualified laboratory researchers for in vitro biological screening, hit-to-lead optimization campaigns, and investigating mechanisms of action in preclinical models of disease.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-5-12-29-20-14-19(22-16(3)23-20)25-8-10-26(11-9-25)21(27)24-17-13-15(2)6-7-18(17)28-4/h6-7,13-14H,5,8-12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQARGBHINQDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a piperazine core, substituted with a methoxy and methyl group on one phenyl ring and a propoxypyrimidine moiety on the other. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its pharmacological effects, particularly in relation to receptor interactions and potential therapeutic applications.

1. Receptor Interaction

Research indicates that this compound acts as a GPR120 agonist , which is implicated in metabolic processes and could be beneficial in treating obesity and related metabolic disorders . GPR120 activation has been associated with anti-inflammatory effects and enhanced insulin sensitivity.

2. Antimicrobial Activity

In vitro studies have demonstrated that derivatives of piperazine compounds exhibit antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, similar compounds have shown moderate to excellent activity against various pathogens . This suggests potential for further exploration in this area.

3. Antifilarial Activity

Compounds with similar structural features have been evaluated for their antifilarial properties. For instance, studies have shown that piperazine derivatives can exhibit macrofilaricidal and microfilaricidal activities against filarial infections, indicating a promising avenue for this compound to be explored further in this context .

Research Findings and Case Studies

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameBiological ActivityReference
Piperazine Derivative AGPR120 Agonist
Piperazine Derivative BAntimicrobial (Moderate)
Piperazine Derivative CAntifilarial (Microfilaricidal)

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide may exhibit anticancer properties. For instance, studies have shown that structural analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to modulate specific receptors or enzymes involved in tumor growth makes it a potential lead for anticancer drug development .

Enzyme Inhibition

The compound's structural features suggest that it could act as an enzyme inhibitor. Similar compounds have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and cyclooxygenase (COX), which are implicated in various diseases, including Alzheimer's and inflammatory conditions. The inhibition of these enzymes can lead to therapeutic effects in conditions characterized by excessive enzyme activity .

Case Studies

  • In Vitro Studies : Preliminary studies using cell lines have demonstrated that the compound exhibits significant cytotoxicity against several cancer types, including breast and colon cancer cells. These studies employed assays such as MTT and annexin V staining to assess cell viability and apoptosis rates .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications on the piperazine or pyrimidine moieties can enhance biological activity. For example, introducing electron-donating groups has been shown to improve binding affinity to target enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key structural elements include:

  • Piperazine-carboxamide backbone : Common in kinase inhibitors and GPCR-targeting agents.
  • 2-Methoxy-5-methylphenyl group : Enhances lipophilicity and may influence metabolic stability compared to halogenated analogs.
  • 2-Methyl-6-propoxypyrimidin-4-yl moiety : The propoxy group increases steric bulk and hydrophobicity relative to shorter alkoxy chains.
Table 1: Structural Comparison with Analogs
Compound Name Aromatic Substituent Heterocyclic Ring Piperazine Modification Key Functional Differences
Target Compound 2-Methoxy-5-methylphenyl 2-Methyl-6-propoxypyrimidin-4-yl None Propoxy group enhances lipophilicity
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61) 2-Isopropoxy-5-(piperidin-4-yl)phenyl Pyrazine Piperidine substitution Pyrazine ring reduces basicity; isopropoxy decreases metabolic stability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl None Ethylpiperazine Chloro group increases electronegativity; ethylpiperazine alters conformation
BP 27384 (Thiazole-carboxamide) 2-Chloro-6-methylphenyl Thiazole Hydroxyethylpiperazine Thiazole introduces hydrogen-bonding capacity; hydroxyethyl improves solubility

Research Implications and Limitations

The structural versatility of piperazine-carboxamides underscores their utility in drug discovery. However, the lack of explicit data on the target compound necessitates caution. Key research gaps include:

  • Experimental validation : Pharmacokinetic profiling and target engagement studies.
  • Toxicity screening : Propoxy groups may pose hepatotoxicity risks, as seen in alkoxy-containing drugs .

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide?

The compound can be synthesized via a multi-step approach involving coupling reactions. For example, analogous piperazine-carboxamide derivatives are synthesized using:

  • Stepwise coupling : Reacting a pyrimidine intermediate with a substituted phenylpiperazine under coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) in dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine) as a base .
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., 5–10% methanol in DCM) is used to isolate the product .
  • Yield optimization : Refluxing the reaction mixture for 12 hours and controlling stoichiometric ratios (e.g., 1:1.5 molar ratio of reactants to coupling agents) improves yields .

Q. How can the structural identity of this compound be confirmed experimentally?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR spectra verify substituent positions. For example, pyrimidine protons appear as singlets at δ 8.80 ppm, and piperazine protons resonate as triplets near δ 3.96 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) with <5 ppm deviation from theoretical values .
  • IR spectroscopy : Peaks at ~3250 cm1^{-1} (N–H stretch) and ~1620 cm1^{-1} (C=O stretch) validate carboxamide and pyrimidine moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions or substituent effects. Strategies include:

  • Structure-activity relationship (SAR) studies : Compare analogs with varied substituents (e.g., morpholine vs. nitro groups) to identify critical functional groups. For example, electron-withdrawing groups on the phenyl ring enhance binding affinity in kinase inhibition assays .
  • Dose-response validation : Re-test compounds at multiple concentrations (e.g., 0.1–100 µM) to rule out false negatives due to solubility or cytotoxicity .
  • Orthogonal assays : Use complementary methods (e.g., SPR for binding kinetics and cell-based assays for functional activity) to cross-validate results .

Q. What experimental designs are recommended for studying the compound’s mechanism of action?

  • Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in EGFR) .
  • Enzyme inhibition assays : Measure IC50_{50} values using fluorescence-based substrates (e.g., ATPase activity assays for kinase targets) with positive controls (e.g., staurosporine) .
  • Crystallography : Co-crystallize the compound with its target protein to resolve binding modes. For example, piperazine derivatives often occupy hydrophobic pockets via van der Waals interactions .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Formulate with co-solvents (e.g., 10% DMSO in saline) or use prodrug strategies (e.g., esterification of the methoxy group) .
  • Metabolic stability : Assess microsomal stability in liver S9 fractions. Piperazine rings are prone to oxidation; replacing the propoxy group with a trifluoromethyl group may improve half-life .
  • Plasma protein binding : Use equilibrium dialysis to measure binding (%) and adjust lipophilicity via substituent modifications (e.g., logP <3 for reduced binding) .

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